2-bromo-3-methyl-N-phenethylbenzamide
Description
2-Bromo-3-methyl-N-phenethylbenzamide is a benzamide derivative featuring a bromine atom at the 2-position, a methyl group at the 3-position of the benzene ring, and a phenethylamine moiety attached to the amide nitrogen. Characterization would typically employ spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and X-ray crystallography to confirm regiochemistry and stereoelectronic properties .
Properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
2-bromo-3-methyl-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C16H16BrNO/c1-12-6-5-9-14(15(12)17)16(19)18-11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
INQZUAKCKUFPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability enhance π-π stacking interactions in crystal packing compared to fluorine or chlorine . For instance, 2-bromo-N-(3-fluorophenyl)benzamide exhibits stronger intermolecular halogen bonding than its fluoro counterpart, influencing its solid-state reactivity .
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